![molecular formula C17H19NO2 B15174484 2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol CAS No. 919114-05-9](/img/structure/B15174484.png)
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol is an organic compound characterized by the presence of a methoxyphenyl group and a phenol group connected via a butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol typically involves the reaction of 4-methoxyphenylbut-3-en-1-amine with phenol under specific conditions. One common method involves refluxing the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amines and alcohols.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a phenol group connected via a butenyl chain. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Propriétés
Numéro CAS |
919114-05-9 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[[(1R)-1-(4-methoxyphenyl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C17H19NO2/c1-3-6-15(13-9-11-14(20-2)12-10-13)18-16-7-4-5-8-17(16)19/h3-5,7-12,15,18-19H,1,6H2,2H3/t15-/m1/s1 |
Clé InChI |
ITVGNXRQCFQQET-OAHLLOKOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H](CC=C)NC2=CC=CC=C2O |
SMILES canonique |
COC1=CC=C(C=C1)C(CC=C)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)

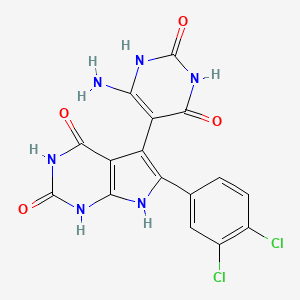
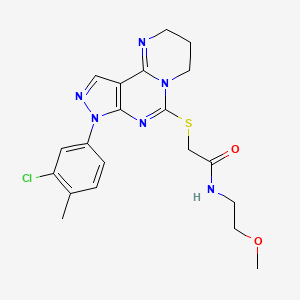
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
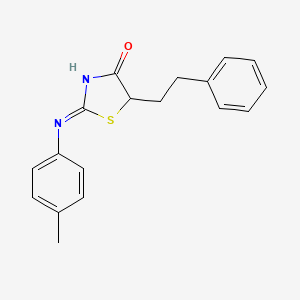
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)


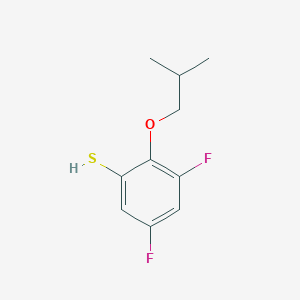
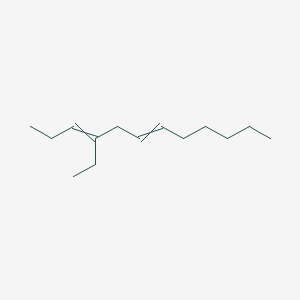

![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
